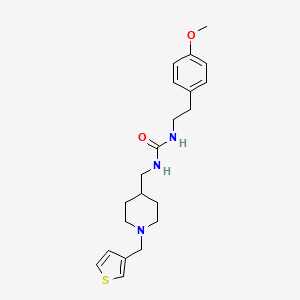

alpha-Methylthio(2-thienyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of alpha-Methylthio(2-thienyl)acetic acid is C7H8O2S2 . The molecular weight is 188.3 . More detailed information about its molecular structure is not available in the retrieved resources.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .Aplicaciones Científicas De Investigación

Acid and Solution Properties Alteration

The introduction of electron-withdrawing groups like methoxy and methylthio at the alpha-position of an aliphatic carboxylic acid significantly enhances the acid's acidity. For instance, methoxy and methylthio substituents raise the acidity of acetic acid by roughly 1.1 pK(a) units. This principle has been applied to bilirubin analogues, revealing insights into solubility properties alteration due to such substituents. Despite expectations based on acidity alterations, the solubility behaviors of these analogues presented unexpected results, hinting at the substantial steric effects of the methylthio group compared to the methoxy group (Boiadjiev & Lightner, 1998).

Interactions with Macromolecules

Research on human alpha 2-macroglobulin has provided circumstantial evidence for a thiolester bond involving a cysteine and a glutamic acid. This insight is crucial for understanding the macromolecule's behavior and interactions, especially in the context of modifications and reactions that expose a cysteinyl thiol, which can be further alkylated. Such findings could have broader implications for the study of protein modifications and interactions in biological systems (Howard, 1981).

Polymer Chemistry Applications

The synthesis and study of water-soluble polythiophene carboxylic acids, including modifications with methylthio groups, have expanded the understanding of polymer behavior in aqueous solutions. These studies delve into the polymers' titration behavior and spectral transitions, shedding light on the pH-induced conformational changes from aggregated to extended states. Such research underscores the unique properties of these modified polymers, potentially paving the way for novel applications in materials science (Kim, Li Chen, Gong, & Osada, 1999).

Photodynamic Therapy Enhancements

Investigations into the efficacy of photodynamic cancer therapy have highlighted the potential of indole-3-acetic acid to significantly enhance cell killing when used alongside phenothiazinium dyes under illumination. This approach, which generates reactive cytotoxins from a low-toxicity compound, offers a promising avenue for improving cancer treatment outcomes, especially in conditions with low oxygen levels common in tumors (Folkes & Wardman, 2003).

Mecanismo De Acción

Target of Action

This compound belongs to the class of organic compounds known as thiophenes, which are aromatic compounds containing a five-membered ring made up of one sulfur atom and four carbon atoms .

Mode of Action

It is known that thiophene derivatives exhibit a variety of pharmacological properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions of alpha-Methylthio(2-thienyl)acetic acid with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiophene derivatives, the effects could range from modulation of cellular signaling pathways to direct cytotoxic effects .

Propiedades

IUPAC Name |

2-methylsulfanyl-2-thiophen-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S2/c1-10-6(7(8)9)5-3-2-4-11-5/h2-4,6H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYKDQITNZFTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(C1=CC=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2767789.png)

![8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2767793.png)

![N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2767797.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2767798.png)

![N~6~-(3,5-difluorobenzyl)-N~6~-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2767800.png)

![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)

![(4-Chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2767809.png)